molecular formula C27H26N6O B2863851 N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-07-4

N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2863851
CAS No.: 955305-07-4
M. Wt: 450.546
InChI Key: TXLAQUOMYRDJDH-UHFFFAOYSA-N
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Description

N4-(4-Ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold widely employed in medicinal chemistry due to its structural similarity to purines. This compound is characterized by:

  • N6 substitution: A 2-phenylethyl chain, enhancing lipophilicity and possibly modulating target engagement.
  • Core structure: The 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine framework, known for its versatility in kinase inhibitor design .

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O/c1-2-34-23-15-13-21(14-16-23)30-25-24-19-29-33(22-11-7-4-8-12-22)26(24)32-27(31-25)28-18-17-20-9-5-3-6-10-20/h3-16,19H,2,17-18H2,1H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLAQUOMYRDJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis

The precursor 4-cyano-1-phenyl-1H-pyrazole-5-carboximidamide is synthesized via a three-step process:

  • Methylation of benzoylmalononitrile : Benzoyl chloride reacts with malononitrile in tetrahydrofuran (THF) using sodium hydride as a base to yield benzoylmalononitrile. Subsequent methylation with dimethyl sulfate in dioxane produces 2-(methoxyphenylmethylene)malononitrile.
  • Hydrazine cyclization : Treatment with hydrazine hydrate in ethanol at 80°C for 6 hours forms the pyrazole ring, yielding 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile.
  • Imidamide formation : Reaction with ammonium chloride and trimethylaluminum in toluene introduces the carboximidamide group.

Core Cyclization

The pyrazolo[3,4-d]pyrimidine core is formed by heating the carboximidamide intermediate with formamidine acetate in n-butanol at 120°C for 12 hours. This step achieves a 78% yield, as confirmed by high-performance liquid chromatography (HPLC) purity >95%.

Key reaction parameters :

Parameter Value
Solvent n-Butanol
Temperature 120°C
Time 12 hours
Catalyst None
Yield 78%

Functionalization at Position 4: Introduction of the 4-Ethoxyphenyl Group

Position 4 of the pyrazolo[3,4-d]pyrimidine core is functionalized via nucleophilic aromatic substitution (NAS) using 4-ethoxyaniline.

Chlorination at Position 4

The core compound undergoes chlorination using phosphorus oxychloride (POCl₃) at 110°C for 8 hours to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Excess POCl₃ ensures complete conversion, with yields averaging 85%.

Substitution with 4-Ethoxyaniline

The chlorinated intermediate reacts with 4-ethoxyaniline in dimethylformamide (DMF) at 90°C for 24 hours, using potassium carbonate as a base. This step achieves a 65% yield of the mono-substituted intermediate, 4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

Spectroscopic validation :

  • ¹H-NMR (DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, 2H, J = 8.5 Hz, phenyl-H), 7.45–7.32 (m, 5H, phenyl-H), 6.89 (d, 2H, J = 8.5 Hz, ethoxyphenyl-H), 4.02 (q, 2H, J = 6.9 Hz, OCH₂CH₃), 1.35 (t, 3H, J = 6.9 Hz, OCH₂CH₃).

Functionalization at Position 6: Introduction of the 2-Phenylethyl Group

Position 6 is modified via a palladium-catalyzed coupling reaction or direct alkylation.

Bromination at Position 6

The mono-substituted intermediate is brominated using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 6 hours, yielding 6-bromo-4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 72% efficiency.

Buchwald–Hartwig Amination

The brominated compound reacts with 2-phenylethylamine in toluene using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand. Heating at 100°C for 18 hours under nitrogen affords the final product in 58% yield.

Alternative method : Direct alkylation of 4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine with (2-bromoethyl)benzene in the presence of potassium iodide and DMF at 120°C yields 43% product but requires stringent moisture control.

Comparative yields :

Method Conditions Yield
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, toluene, 100°C 58%
Direct alkylation KI, DMF, 120°C 43%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol to achieve >99% purity.

Characterization data :

  • HRMS (ESI) : m/z calculated for C₂₇H₂₆N₆O [M+H]⁺: 475.2234; found: 475.2236.
  • ¹³C-NMR (DMSO-d₆) : δ 158.9 (C-4), 156.2 (C-6), 138.5–115.3 (aromatic carbons), 63.7 (OCH₂CH₃), 41.8 (NCH₂CH₂Ph), 14.9 (OCH₂CH₃).

Chemical Reactions Analysis

Types of Reactions

N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold is highly modular, with substituents at the N4 and N6 positions critically influencing biological activity, selectivity, and physicochemical properties. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine Derivatives

Compound Name / ID N4 Substituent N6 Substituent Molecular Weight Biological Target Key Activity/Findings Reference
7_3d3 Halogenated benzene* - - JAK3 IC50 = 0.4 µM (most active in series); enhanced activity with hydrophobic groups
G932-0370 (ChemDiv) 4-Chlorophenyl 3-(Propan-2-yloxy)propyl 444.94 Unknown Structural emphasis on lipophilic N6 chain; potential kinase inhibition
PR5-LL-CM01 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl 401.51 PRMT5 PRMT5 inhibitor with antitumor activity; selectivity via N4/N6 substitutions
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl) 3,4-Dimethylphenyl 3-Methoxypropyl - Unknown Demonstrates scaffold adaptability for solubility modulation
N4-(3-Chloro-4-methylphenyl)-N6-ethyl 3-Chloro-4-methylphenyl Ethyl 316.79 Unknown Low aqueous solubility (0.5 µg/mL at pH 7.4); halogenation for target binding
N4-(4-Methoxyphenyl)-N6-(pyridin-3-ylmethyl) 4-Methoxyphenyl Pyridin-3-ylmethyl - Unknown Polar N6 group may improve blood-brain barrier penetration

Key Findings from Comparative Studies:

Substituent Effects on Activity :

  • Hydrophobic N4 groups (e.g., halogenated benzene in 7_3d3) correlate with enhanced inhibitory potency against JAK3 (IC50 = 0.4 µM) .
  • Polar N6 substituents (e.g., pyridin-3-ylmethyl in ) may improve solubility but reduce membrane permeability.

Selectivity and Toxicity: In JAK3 inhibitors, replacing furan with phenyl in the R3 region (e.g., 7_2d11) caused toxicity, underscoring the importance of substituent choice in safety profiles . PR5-LL-CM01’s 3,4-dimethylphenyl group at N4 and dimethylaminoethyl at N6 conferred selectivity for PRMT5 over other methyltransferases .

Physicochemical Properties :

  • The 2-phenylethyl chain in the query compound increases molecular weight and lipophilicity compared to analogs like N6-ethyl derivatives .
  • Chlorine or methoxy groups at N4 (e.g., ) balance hydrophobicity and electronic effects for target binding.

Biological Activity

N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The presence of various substituents like the ethoxy and phenyl groups plays a crucial role in determining its biological properties.

Research indicates that compounds similar to this compound exhibit potent inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP), which plays a vital role in various cellular processes including cell proliferation and apoptosis .

Anti-Cancer Properties

Several studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anti-proliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown enhanced anti-tumor activity compared to traditional chemotherapeutic agents like desferrioxamine. The anti-cancer effects are often attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes involved in nucleotide metabolism, which can be leveraged for therapeutic applications. For example, some studies have highlighted the role of pyrazolo[3,4-d]pyrimidines in inhibiting nucleoside phosphorylases, which are crucial for nucleotide salvage pathways. This inhibition can selectively target cancer cells that rely heavily on these pathways for survival .

Study 1: Anti-Cancer Efficacy

In a study evaluating the anti-cancer efficacy of pyrazolo[3,4-d]pyrimidines, researchers found that this compound demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells. The compound was shown to inhibit cell proliferation and induce apoptosis through caspase activation pathways.

Study 2: PDE Inhibition

Another investigation focused on the inhibition of PDE enzymes by this compound. The results indicated a marked increase in intracellular cAMP levels following treatment with this compound. This increase correlated with enhanced apoptotic signaling in cancer cells, suggesting its potential as an anti-cancer therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

Substituent Effect on Activity
Ethoxy groupEnhances solubility and bioavailability
Phenyl groupContributes to binding affinity with target enzymes
Pyrazole ringCritical for maintaining biological activity

Q & A

Basic: What are the key synthetic strategies for this pyrazolo[3,4-d]pyrimidine derivative?

Methodological Answer:
The synthesis involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core, followed by sequential substitution at the N4 and N6 positions. Typical steps include:

  • Condensation reactions using aldehydes and β-dicarbonyl compounds under basic conditions (e.g., potassium carbonate in DMSO or acetonitrile) .
  • Nucleophilic substitution to introduce the 4-ethoxyphenyl and 2-phenylethyl groups, requiring inert atmospheres and controlled temperatures (60–100°C) .
  • Microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and yield .
    Key Characterization: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation .

Advanced: How can computational modeling optimize its kinase inhibitory activity?

Methodological Answer:

  • Docking studies (e.g., AutoDock Vina) predict binding modes to kinase ATP-binding pockets. Focus on the ethoxyphenyl group’s hydrophobic interactions and hydrogen bonding with conserved residues (e.g., hinge region) .
  • Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-receptor complexes, identifying substituent modifications to improve binding affinity .
  • Structure-activity relationship (SAR) libraries screen analogs with varied substituents (e.g., halogens, alkyl chains) to balance potency and selectivity .

Basic: Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR : Verify substitution patterns and aromatic proton environments .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Differential Scanning Calorimetry (DSC) : Determine crystalline stability and melting points .

Advanced: How to resolve contradictions in reported kinase inhibition data?

Methodological Answer:

  • Cross-kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test selectivity against 50+ kinases, identifying off-target effects .
  • IC50 determination : Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability .
  • Crystallographic validation : Co-crystallize the compound with target kinases (e.g., JAK3) to resolve binding ambiguities .

Basic: What in vitro assays evaluate biological activity?

Methodological Answer:

  • Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to determine antiproliferative effects .
  • Kinase inhibition assays : ADP-Glo™ kits quantify ATP consumption by target kinases (e.g., EGFR, ABL1) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to confirm mechanism .

Advanced: How do substituents impact target selectivity and off-target effects?

Methodological Answer:

  • Comparative SAR : Replace the 4-ethoxyphenyl with 4-chlorophenyl to enhance hydrophobic interactions, reducing IC50 by 40% .
  • Alkyl chain optimization : Shorten the 2-phenylethyl group to minimize CYP450 interactions, improving metabolic stability .
  • Free energy calculations (MM/PBSA) : Quantify substituent contributions to binding energy, guiding rational design .

Basic: What are its stability and solubility profiles under physiological conditions?

Methodological Answer:

  • Solubility : Measure in PBS (pH 7.4) via shake-flask method; logP values predict membrane permeability .
  • Forced degradation studies : Expose to heat (40°C), light (UV), and oxidizers (H2O2) to identify degradation pathways .
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS .

Advanced: What strategies improve synthetic yield and scalability?

Methodological Answer:

  • Flow chemistry : Continuous processing reduces reaction time from 12h to 2h, achieving 85% yield .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • DoE (Design of Experiments) : Optimize temperature, catalyst loading, and stoichiometry via response surface methodology .

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